molecular formula C12H14BrN B14864645 7-(3-Bromophenyl)-5-azaspiro[2.4]heptane

7-(3-Bromophenyl)-5-azaspiro[2.4]heptane

Cat. No.: B14864645
M. Wt: 252.15 g/mol
InChI Key: CMCPTESSTDEQQU-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5-azaspiro[24]heptane is a compound that belongs to the class of azaspiro compounds, which are characterized by a spirocyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromophenyl)-5-azaspiro[2.4]heptane typically involves the formation of the spirocyclic core followed by the introduction of the bromophenyl group. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and a cyclopropane ring. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromophenyl)-5-azaspiro[2.4]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

7-(3-Bromophenyl)-5-azaspiro[2.4]heptane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Bromophenyl)-5-azaspiro[2.4]heptane is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

7-(3-bromophenyl)-5-azaspiro[2.4]heptane

InChI

InChI=1S/C12H14BrN/c13-10-3-1-2-9(6-10)11-7-14-8-12(11)4-5-12/h1-3,6,11,14H,4-5,7-8H2

InChI Key

CMCPTESSTDEQQU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC2C3=CC(=CC=C3)Br

Origin of Product

United States

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